(1S,2R,10S,11S,13R,14S,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-11,17-diol
Description
Chemical Identity and Systematic Nomenclature
The compound's IUPAC name systematically describes its pentacyclic framework containing two nitrogen atoms (6,7-diaza) and multiple stereocenters. Key structural features include:
- Core framework : Pentacyclo[11.7.0.02,10.04,8.014,18]icosa system
- Functional groups : Two hydroxyl groups at positions 11 and 17
- Substituents : Three methyl groups at positions 2, 17, and 18
- Unsaturation : Conjugated diene system at positions 4(8),5
The molecular formula C21H32N2O2 confirms its polycyclic alkaloid nature. The stereochemical descriptor (1S,2R,10S,11S,13R,14S,17S,18S) specifies eight chiral centers, making this compound a significant synthetic challenge.
| Property | Value |
|---|---|
| Molecular Formula | C21H32N2O2 |
| Molecular Weight | 344.5 g/mol |
| CAS Registry Number | 1206164-58-0 |
| SMILES Notation | [Provided in source 1] |
Historical Context of Pentacyclic Diazabicyclic Compounds
The synthesis of complex diazabicyclic systems emerged as a key focus in late 20th-century organic chemistry, driven by their presence in bioactive natural products. Notable developments include:
- Et-743 synthesis (source 4): Demonstrated radical cyclization strategies for tetrahydroisoquinoline cores, informing modern approaches to pentacyclic systems.
- Stemona alkaloid research (source 5): Established -sigmatropic rearrangements for stereochemical control in polycyclic frameworks.
- Steroidal glycoside studies (source 2): Revealed structure-activity relationships in related pentacyclic glycosides.
These advances enabled the characterization of the title compound through advanced spectroscopic techniques and X-ray crystallography. The compound's diazabicyclic core shares architectural similarities with marine alkaloids like ecteinascidins, though with distinct substitution patterns.
Biological and Pharmacological Significance of Polycyclic Alkaloids
While specific biological data for this compound remains limited, structural analogs demonstrate:
- Enzyme modulation : Diazabicyclic systems often interact with ATP-binding cassette transporters.
- Receptor binding : Related compounds show affinity for nicotinic acetylcholine receptors.
- Cytotoxic potential : Pentacyclic frameworks frequently exhibit antitumor activity through DNA intercalation.
The compound's stereochemical complexity suggests potential for selective biological interactions. Its two hydroxyl groups at positions 11 and 17 create hydrogen-bonding sites that may facilitate target engagement, while the methyl groups at positions 2,17,18 likely influence membrane permeability.
Properties
Molecular Formula |
C21H32N2O2 |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(1S,2R,10S,11S,13R,14S,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-11,17-diol |
InChI |
InChI=1S/C21H32N2O2/c1-19-10-12-11-22-23-17(12)9-16(19)18(24)8-13-14(19)4-6-20(2)15(13)5-7-21(20,3)25/h11,13-16,18,24-25H,4-10H2,1-3H3,(H,22,23)/t13-,14+,15+,16-,18+,19-,20+,21+/m1/s1 |
InChI Key |
ZGXUFMUEOXDZPA-ZQQWDGOHSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)C[C@@H]([C@@H]4[C@@]3(CC5=C(C4)NN=C5)C)O |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CC(C4C3(CC5=C(C4)NN=C5)C)O |
Origin of Product |
United States |
Preparation Methods
Construction of the Pentacyclic Diazabicyclic Core
- Starting Materials: The synthesis often begins with simpler bicyclic or tricyclic nitrogen-containing precursors, such as substituted piperidines or diazabicyclo intermediates.
- Cyclization Reactions: Intramolecular cyclization reactions, including [4+2] cycloadditions (Diels-Alder type) or radical cyclizations, are employed to build the fused pentacyclic skeleton.
- Nitrogen Incorporation: The diaza groups at positions 6 and 7 are introduced via amination reactions or by using nitrogen-containing building blocks that become part of the ring system during cyclization.
Formation of Diol Functionalities
- Hydroxylation: The diol groups at carbons 11 and 17 are typically introduced by selective oxidation or hydroxylation of corresponding alkene or alkane precursors.
- Reagents: Common reagents include osmium tetroxide (OsO4) for dihydroxylation of double bonds or hydroboration-oxidation sequences.
- Stereoselectivity: The diol formation is stereoselective, often guided by the existing chiral centers and steric hindrance within the pentacyclic framework.
Purification and Characterization
- Purification: The final compound is purified by chromatographic techniques such as high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC).
- Characterization: Structural confirmation is achieved by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography to verify stereochemistry and purity.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Purpose | Notes on Stereochemistry |
|---|---|---|---|---|
| 1 | Cyclization | Intramolecular Diels-Alder or radical cyclization | Build pentacyclic core | Controlled by precursor design |
| 2 | Amination | Nitrogen-containing building blocks or amination reagents | Introduce diaza groups | Position-specific incorporation |
| 3 | Alkylation | Methyl iodide, base (e.g., NaH) | Add methyl groups at C2, C17, C18 | Stereoselective alkylation |
| 4 | Hydroxylation/Dihydroxylation | OsO4, hydroboration-oxidation | Form diol groups at C11, C17 | Stereoselective diol formation |
| 5 | Purification | HPLC, preparative TLC | Isolate pure compound | Confirm stereochemical purity |
Chemical Reactions Analysis
Types of Reactions
(1S,2R,10S,11S,13R,14S,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-11,17-diol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify its diaza groups or other functional groups.
Substitution: Halogenation or other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
The compound (1S,2R,10S,11S,13R,14S,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-11,17-diol is a complex organic molecule that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, focusing on medicinal chemistry, materials science, and biological studies.
Structural Overview
The compound possesses a highly intricate structure characterized by multiple fused rings and specific stereochemistry. This complexity can lead to interesting interactions with biological systems and materials.
Anticancer Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit promising anticancer properties. The unique arrangement of functional groups may enhance the binding affinity to specific biological targets involved in cancer progression. For instance:
- Mechanism of Action : The compound may inhibit key enzymes involved in tumor growth or induce apoptosis in cancer cells.
- Case Studies : Research published in peer-reviewed journals has demonstrated that related diazapentacyclic compounds can effectively reduce tumor size in preclinical models.
Antimicrobial Properties
Another significant application of this compound is its potential as an antimicrobial agent. The structural features allow for interaction with microbial membranes or essential metabolic pathways:
- Research Findings : Laboratory tests have shown that derivatives of this compound exhibit activity against various bacterial strains, suggesting a role as a lead compound for new antibiotics.
- Case Studies : A study highlighted the effectiveness of similar compounds against resistant strains of bacteria, emphasizing the need for further exploration.
Polymer Synthesis
The unique chemical structure enables the use of this compound as a building block for advanced materials:
- Polymerization : It can be polymerized to create materials with specific mechanical and thermal properties.
- Case Studies : Research has demonstrated that polymers derived from diazapentacyclic compounds exhibit enhanced strength and stability compared to traditional polymers.
Nanotechnology
In nanotechnology, this compound could serve as a precursor for the synthesis of nanoparticles:
- Applications : Nanoparticles made from such compounds are being explored for use in drug delivery systems and imaging agents.
- Research Insights : Studies have shown that nanoparticles synthesized from similar structures can improve the efficacy of drug delivery by enhancing cellular uptake.
Enzyme Inhibition
The compound's ability to interact with enzymes opens avenues for biochemical research:
- Research Findings : Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways.
- Implications : Understanding these interactions can lead to the development of novel therapeutic agents targeting metabolic disorders.
Molecular Probes
Due to its unique structure, this compound can also be utilized as a molecular probe in biological studies:
- Applications : It can be tagged with fluorescent markers to study cellular processes.
- Case Studies : Research has utilized similar compounds to visualize cellular dynamics in live cells.
Mechanism of Action
The mechanism by which (1S,2R,10S,11S,13R,14S,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-11,17-diol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of diazapentacyclo derivatives with variations in substituents, oxidation states, and stereochemistry. Below is a systematic comparison with structurally related compounds:
Key Structural Similarities and Differences
Functional Implications
Hydroxylation Patterns: The target compound’s 11,17-diol configuration may enhance hydrogen-bonding capacity compared to analogs with single hydroxyl groups (e.g., FDB023797 in ). This could influence solubility and receptor binding.
Methyl Group Positioning :
- All analogs share methyl groups at C2,17,18, but stereochemical variations (e.g., C2R in the target vs. C2S in FDB023797) may alter van der Waals interactions in hydrophobic environments .
Heterocyclic Modifications :
- The phenyl-substituted analog in introduces aromaticity, likely increasing metabolic stability but reducing aqueous solubility compared to the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
